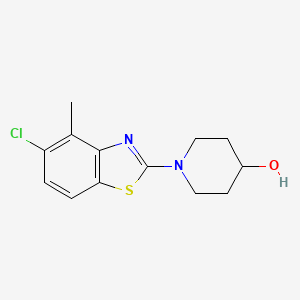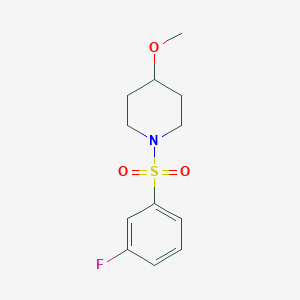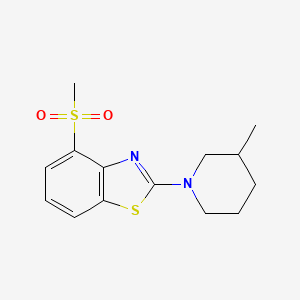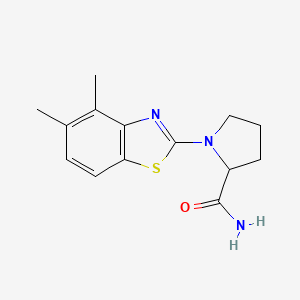
4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine (MTP) is a synthetic compound that has been widely studied due to its potential as a drug candidate. MTP has been studied for its ability to interact with various receptors and enzymes, and has been shown to have potential therapeutic applications in a variety of diseases.
Applications De Recherche Scientifique
4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine has been studied for its potential therapeutic applications in a variety of diseases, including cancer, diabetes, and Parkinson’s disease. This compound has been shown to have a variety of effects on different receptors and enzymes, including the inhibition of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been studied for its potential to modulate the activity of G-protein coupled receptors, which are involved in a variety of physiological processes.
Mécanisme D'action
4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine has been shown to interact with a variety of receptors and enzymes. This compound has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to interact with G-protein coupled receptors, which are involved in a variety of physiological processes.
Biochemical and Physiological Effects
This compound has been studied for its potential to modulate the activity of G-protein coupled receptors, which are involved in a variety of physiological processes. This compound has been shown to have a variety of effects on different receptors and enzymes, including the inhibition of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to have anti-inflammatory and anti-cancer effects, as well as potential applications in the treatment of diabetes and Parkinson’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine has several advantages for laboratory experiments. It is relatively easy to synthesize, and can be further optimized with the addition of various catalysts. This compound also has a wide range of potential applications, including the inhibition of the enzyme acetylcholinesterase and the modulation of G-protein coupled receptors. However, there are also some limitations to using this compound in laboratory experiments. This compound is a synthetic compound and may not be as effective as naturally occurring compounds in some applications. Additionally, this compound may not be as stable as some other compounds, and may degrade over time.
Orientations Futures
There are a variety of potential future directions for 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine research. This compound could be further studied for its potential therapeutic applications in a variety of diseases, including cancer, diabetes, and Parkinson’s disease. Additionally, this compound could be studied for its potential to modulate the activity of G-protein coupled receptors, which are involved in a variety of physiological processes. This compound could also be studied for its potential to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Finally, this compound could be studied for its potential to have anti-inflammatory and anti-cancer effects.
Méthodes De Synthèse
4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine can be synthesized through a multi-step process that involves the reaction of 2-naphthol with a sulfonyl chloride to form the corresponding sulfonamide, which is then converted to the desired product with the addition of piperidine. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature and can be further optimized with the addition of various catalysts.
Propriétés
IUPAC Name |
4-methoxy-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-20-15-8-10-17(11-9-15)21(18,19)16-7-6-13-4-2-3-5-14(13)12-16/h6-7,12,15H,2-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCHYFQKAUMXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)S(=O)(=O)C2=CC3=C(CCCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(5-chlorothiophen-2-yl)sulfonyl]-4-methoxypiperidine](/img/structure/B6444488.png)
![4-{[1-(1-acetylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6444491.png)

![1-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidine-2-carboxamide](/img/structure/B6444504.png)
![2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine](/img/structure/B6444510.png)

![1-ethyl-4-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B6444526.png)
![4-methyl-2-(methylsulfanyl)-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B6444533.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline](/img/structure/B6444537.png)
![6-phenyl-2-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2-azaspiro[3.3]heptane](/img/structure/B6444545.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethyl-5-fluoropyrimidine](/img/structure/B6444558.png)


![N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6444592.png)
